molecular formula C10H16N2 B3021582 4-(2-aminoethyl)-N,N-dimethylaniline CAS No. 52632-05-0

4-(2-aminoethyl)-N,N-dimethylaniline

Cat. No.: B3021582
CAS No.: 52632-05-0
M. Wt: 164.25 g/mol
InChI Key: BODSPBSIEGRURL-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-N,N-dimethylaniline is a tertiary amine derivative characterized by a dimethylamino group (-N(CH₃)₂) and a 2-aminoethyl (-CH₂CH₂NH₂) substituent on a benzene ring. These analogs are widely studied for applications in organic electronics, catalysis, and medicinal chemistry due to their electron-donating dimethylamino group and tunable substituent effects .

Properties

IUPAC Name

4-(2-aminoethyl)-N,N-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12(2)10-5-3-9(4-6-10)7-8-11/h3-6H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BODSPBSIEGRURL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967069
Record name 4-(2-Aminoethyl)-N,N-dimethylaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5636-52-2, 52632-05-0
Record name 4-N,N-Dimethylamino-beta-phenethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005636522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Dimethylaminophenethylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-AMINOETHYL)-N,N-DIMETHYLANILINE
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Record name 4-DIMETHYLAMINOPHENETHYLAMINE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethyl)-N,N-dimethylaniline can be achieved through several methods. One common approach involves the alkylation of N,N-dimethylaniline with 2-chloroethylamine hydrochloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethyl)-N,N-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-(2-aminoethyl)-N,N-dimethylaniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential role in biochemical assays and as a building block for biologically active molecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, surfactants, and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-aminoethyl)-N,N-dimethylaniline involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The electronic behavior of N,N-dimethylaniline derivatives is heavily influenced by substituents:

Compound Substituent Key Property/Application Reference
4-(9-Anthryl)-N,N-dimethylaniline (I) Anthracene Intramolecular charge transfer (ICT) in excited states; used in fluorescent probes
4-Styryl-N,N-dimethylaniline (4d) Styryl (-CH=CHPh) Enhanced Wnt pathway inhibition in cancer cells compared to methoxy derivatives
4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline (NBT) Benzothiadiazole Planar configuration for closer molecular stacking; nonlinear optical (NLO) applications
4-((4-Methoxybenzyl)amino)methyl-N,N-dimethylaniline Methoxybenzylamino Supramolecular crystal structures via hydrogen bonding

Key Findings :

  • Electron-Withdrawing Groups (EWGs) : Derivatives like NBT (benzothiadiazole substituent) exhibit redshifted absorption due to enhanced ICT, making them suitable for optoelectronics .
  • Electron-Donating Groups (EDGs) : Styryl and methoxy groups improve solubility and biological activity. For example, 4d inhibits Wnt signaling in colorectal cancer (CRC) cells at 30 µM, outperforming resveratrol .
  • Steric Effects : Bulky substituents (e.g., anthracene in Compound I) reduce aggregation in solution, preserving ICT efficiency .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Molecular Formula Molecular Weight LogP (Predicted) Key Application
4-(Benzo[c][1,2,5]thiadiazol-4-yl)-N,N-dimethylaniline C₁₄H₁₃N₃S 255.34 g/mol 3.5 Nonlinear optics
4-Styryl-N,N-dimethylaniline (4d) C₁₆H₁₇N 223.31 g/mol 4.2 Anticancer agents
4-((4-Methoxybenzyl)amino)methyl-N,N-dimethylaniline C₁₇H₂₂N₂O 270.38 g/mol 3.8 Crystal engineering

Biological Activity

4-(2-aminoethyl)-N,N-dimethylaniline, also known as N,N-dimethyl-2-(4-aminophenyl)ethanamine, is an aromatic amine that has garnered attention for its potential biological activities. This compound's structure features a dimethylamino group and an aminoethyl side chain, which contribute to its reactivity and interaction with biological systems. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H16_{16}N2_2. The presence of both the dimethylamino and amino groups allows for diverse interactions with biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Neuroprotective Effects : Studies have shown that derivatives of N,N-dimethylaniline have neuroprotective properties. For instance, compounds based on this structure have been identified to prevent oxidative stress-induced cell death in neuronal cells, specifically in models of neurodegeneration .
  • Antioxidant Activity : The compound may exhibit antioxidant properties by reducing reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
  • Enzyme Inhibition : The dimethylamino group can interact with various enzymes, potentially inhibiting their activity. This characteristic is crucial for developing therapeutic agents targeting specific biochemical pathways.

Case Studies and Research Findings

  • Neuroprotection Against Ferroptosis :
    • A study identified several neuroprotective derivatives based on N,N-dimethylaniline that effectively prevented glutamate-induced cell death in hippocampal neurons. These compounds reduced iron levels and ROS production, suggesting a mechanism involving late endosome/lysosome targeting .
  • Potential Therapeutic Applications :
    • Research indicates that compounds similar to this compound could be explored for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to mitigate oxidative stress and promote neuronal survival .
  • Chemical Reactivity and Biological Applications :
    • The compound has been utilized in various synthetic pathways leading to biologically active molecules. Its ability to undergo substitution reactions makes it a versatile building block in medicinal chemistry.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
This compoundDimethylamino + aminoethyl groupsNeuroprotective, antioxidant
N,N-DimethylanilineLacks aminoethyl groupLess potent neuroprotective effects
Other N,N-dialkylaminesVarying alkyl groupsDiverse activities depending on structure

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-aminoethyl)-N,N-dimethylaniline
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